molecular formula C7H6BrNO3 B8741058 (3-Bromo-4-nitrophenyl)methanol

(3-Bromo-4-nitrophenyl)methanol

Cat. No.: B8741058
M. Wt: 232.03 g/mol
InChI Key: OOBHGTPHIIVFLQ-UHFFFAOYSA-N
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Description

(3-Bromo-4-nitrophenyl)methanol (CAS 1260740-41-7) is a valuable aromatic alcohol building block in organic synthesis and medicinal chemistry. Its structure features a benzyl alcohol group attached to a benzene ring that is functionally substituted with bromo and nitro groups at the 3- and 4- positions, respectively. This specific arrangement makes it a versatile intermediate for constructing more complex molecules . The presence of both bromo and nitro groups on the aromatic ring provides multiple handles for chemical transformation. The bromo group facilitates various cross-coupling reactions, such as Suzuki or Heck reactions, enabling carbon-carbon bond formation to create biaryl or extended molecular structures . Concurrently, the nitro group can be readily reduced to an amino group, offering a pathway to anilines and other nitrogen-containing derivatives, which are common motifs in active pharmaceutical ingredients (APIs) and functional materials . This compound is particularly useful as a precursor in the production of pharmaceuticals, agrochemicals, and specialized materials . Its reliability, purity, and stability make it a critical reagent for researchers in drug discovery and development, especially in the synthesis of heterocyclic compounds and in exploring structure-activity relationships. (3-Bromo-4-nitrophenyl)methanol is provided with high purity to ensure consistent and reliable results in research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

(3-bromo-4-nitrophenyl)methanol

InChI

InChI=1S/C7H6BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2

InChI Key

OOBHGTPHIIVFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitroaromatic Derivatives

  • 4-Nitrophenol (4-NP): Lacks the bromine and hydroxymethyl groups but shares the nitro substituent. 4-NP exhibits superior fluorescence quenching efficiency (78% for compound 1 and 67.22% for compound 2 in methanol suspensions) compared to other nitroaromatics like 2,4,6-trinitrophenol (TNP, 27%) or nitrobenzene (NB, 25%) . The absence of bromine and hydroxymethyl groups in 4-NP may reduce steric hindrance, enhancing its electron-deficient character and interaction with sensing materials.
  • 2,4,6-Trinitrophenol (TNP): Contains three nitro groups, making it highly electron-deficient. However, its bulkiness likely reduces quenching efficiency (14.01% for compound 2) compared to 4-NP .

Bromo-Substituted Benzyl Alcohols

  • (3-Bromo-4-chlorophenyl)methanol: Replaces the nitro group with chlorine. This compound’s applications may focus on halogenated intermediates rather than sensing .
  • (3-Amino-4-bromophenyl)methanol: Features an electron-donating amino group (–NH₂) instead of nitro. This substitution drastically alters electronic properties, increasing electron density on the aromatic ring and reducing suitability for applications requiring electron-deficient motifs (e.g., fluorescence quenching) .

Methyl-Substituted Analogs

  • (3-Bromo-4-methylphenyl)methanol: Substitutes nitro with methyl (–CH₃), an electron-donating group. This compound is less polar and more lipophilic, impacting solubility in polar solvents like methanol.

Fluorescence Quenching Efficiency

(3-Bromo-4-nitrophenyl)methanol’s nitro and bromine groups enhance its electron-withdrawing capacity, theoretically making it a strong fluorescence quencher. However, experimental data from analogous compounds suggest that steric effects from the hydroxymethyl group may reduce quenching efficiency compared to smaller molecules like 4-NP. For example, 4-NP achieves a 78% quenching efficiency in methanol suspensions of compound 1, while bulkier nitroaromatics like TNP perform poorly .

Data Tables

Table 1: Fluorescence Quenching Efficiencies of Nitroaromatics in Methanol Suspensions

Compound Quenching Efficiency (Compound 1) Quenching Efficiency (Compound 2)
4-Nitrophenol (4-NP) 78% 67.22%
2,4,6-Trinitrophenol (TNP) 27% 14.01%
Nitrobenzene (NB) 25% 12.5%

Table 2: Structural Comparison of Brominated Benzyl Alcohols

Compound Substituents Key Properties
(3-Bromo-4-nitrophenyl)methanol –Br, –NO₂, –CH₂OH Strong electron-withdrawing, polar
(3-Bromo-4-chlorophenyl)methanol –Br, –Cl, –CH₂OH Moderate electron-withdrawing, halogenated
(3-Amino-4-bromophenyl)methanol –Br, –NH₂, –CH₂OH Electron-donating, reactive amine group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Bromo-4-nitrophenyl)methanol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 4-nitrobenzyl alcohol. Selective bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled temperature (0–25°C). Catalysts such as Lewis acids (e.g., FeBr₃) may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >90% purity. Melting points (85–87°C) and NMR (¹H, ¹³C) are critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing (3-Bromo-4-nitrophenyl)methanol?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 8.3–8.5 ppm for aromatic protons, δ 4.7 ppm for -CH₂OH) and ¹³C NMR (δ 60–65 ppm for hydroxymethyl carbon) confirm substitution patterns.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (-OH stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 680 cm⁻¹ (C-Br stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion [M+H]⁺ at m/z 232.03 .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of (3-Bromo-4-nitrophenyl)methanol in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the nitro group’s electron-withdrawing nature reduces oxidative addition efficiency. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) improve coupling yields by mitigating steric hindrance from the nitro group. Computational studies (DFT) suggest the nitro group’s meta-position relative to bromine creates a polarized aryl ring, favoring nucleophilic attack at the bromine site .

Q. What strategies resolve contradictions in reported biological activity data for (3-Bromo-4-nitrophenyl)methanol derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities or solvent effects. Recommended steps:

Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.

Solvent Screening : Test activity in DMSO vs. aqueous buffers to rule out solvent interference.

Dose-Response Curves : Use IC₅₀/EC₅₀ values normalized to control compounds (e.g., chloramphenicol for antimicrobial assays) .

Q. How can selective functionalization of the hydroxymethyl group be achieved without affecting the nitro or bromine substituents?

  • Methodological Answer : Protect the hydroxymethyl group via silylation (e.g., TBSCl in DMF) before performing reactions on the nitro or bromine sites. Reductive amination or oxidation (e.g., MnO₂ to aldehyde) can then target the protected alcohol. Deprotection with TBAF restores the hydroxymethyl group .

Data Analysis and Optimization Questions

Q. What computational tools predict the regioselectivity of electrophilic substitution in (3-Bromo-4-nitrophenyl)methanol derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group directs electrophiles to the meta position relative to itself, while bromine’s inductive effect deactivates the ring. Molecular electrostatic potential (MEP) maps visualize reactive sites .

Q. How do reaction solvents impact the stability of (3-Bromo-4-nitrophenyl)methanol during long-term storage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the bromine substituent. Storage at –20°C in amber vials under argon extends shelf life. Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS monitor decomposition products (e.g., nitroso derivatives) .

Comparative Studies

Q. How does the reactivity of (3-Bromo-4-nitrophenyl)methanol compare to its chloro or fluoro analogs in nucleophilic aromatic substitution?

  • Methodological Answer : Bromine’s lower electronegativity vs. Cl/F increases leaving group ability, but steric bulk reduces reaction rates. Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order rate constants: k (Br) > k (Cl) in DMF due to better solvation. Fluorine’s strong C-F bond renders it inert under standard conditions .

Troubleshooting Synthesis Challenges

Q. What steps mitigate byproduct formation during the bromination of 4-nitrobenzyl alcohol?

  • Methodological Answer : Common byproducts (e.g., dibrominated isomers) arise from excess Br₂. Mitigation strategies:

  • Use NBS instead of Br₂ for milder bromination.
  • Control stoichiometry (1.1 eq. Br₂) and reaction time (<2 hours).
  • Add NaHCO₃ to neutralize HBr, preventing acid-catalyzed ring bromination .

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